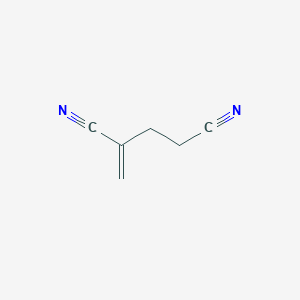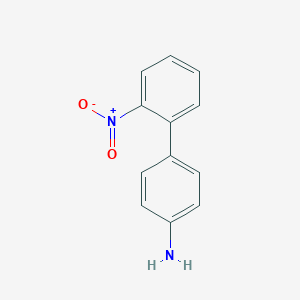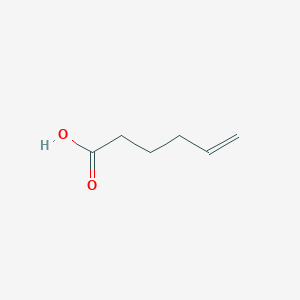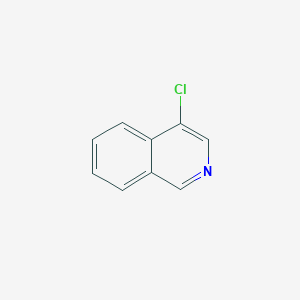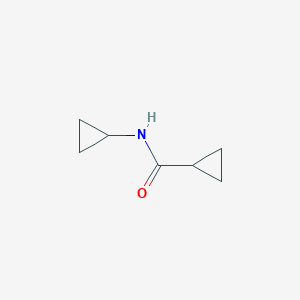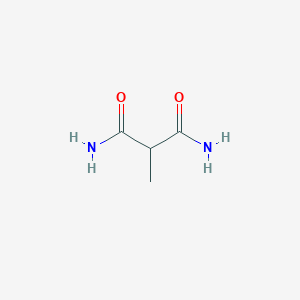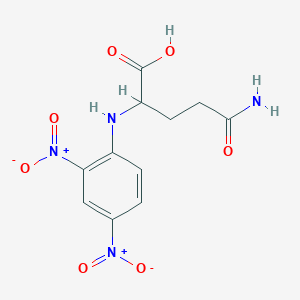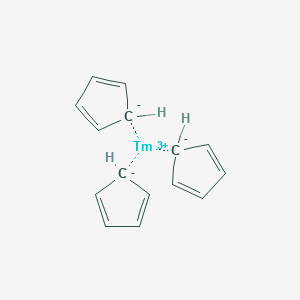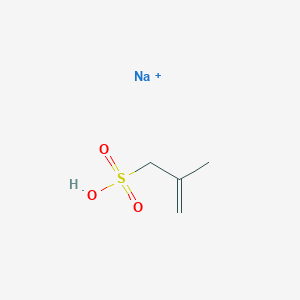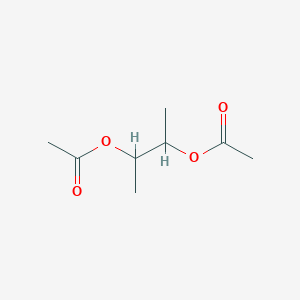
丁烷-2,3-二基二乙酸酯
概述
描述
Butane-2,3-diyl diacetate, also known as 2,3-Butanediol diacetate, is a chemical compound with the molecular formula C8H14O4 . It is a derivative of butane and acetic acid .
Synthesis Analysis
The synthesis of Butane-2,3-diyl diacetate involves the esterification of 2,3-butylene glycol with acetic acid . This reaction can be carried out in a continuous flow using commercially available flow chemistry microreactors . The use of solid-supported reagents and scavengers provides in-line purification systems, resulting in superior yields compared to batch processes .
Molecular Structure Analysis
The molecular structure of Butane-2,3-diyl diacetate consists of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms . The structure can be represented in 2D or 3D formats .
Chemical Reactions Analysis
Butane-2,3-diyl diacetate can undergo several chemical reactions. For instance, it can undergo dehydration to form butanone (methyl ethyl ketone) or deoxydehydration to form butene . The heat of formation and heat of esterification for these reactions have been determined .
Physical And Chemical Properties Analysis
Butane-2,3-diyl diacetate has a molecular weight of 174.19 . It has a melting point range of 25.7-25.9 °C and a boiling point of 82 °C at a pressure of 10 Torr . The density of the compound is 1.0244 g/cm3 at 25 °C .
科学研究应用
构象刚性作为合成工具:与丁烷-2,3-二乙酸酯密切相关的丁烷-1,2-二缩醛用作反式-二赤道-1,2-二醇的选择性保护基团,特别是在碳水化合物化学中。该应用扩展到含有反式-1,2-二醇的羟基化手性模板,例如奎尼酸和莽草酸。将这些酸保护为缩醛会导致很强的构象刚性,从而在合成过程中诱导出色的非对映选择性控制。二缩醛骨架中的这种刚性和存储的手性信息被用于合成甘油酸酯、乙醇酸酯和酒石酸二缩醛衍生物等构件。这些应用在天然产物和生物活性化合物的合成中得到说明 (Lence, Castedo, & González‐Bello, 2008).
对映纯反式-1,2-二醇的制备:2,3-丁烷二缩醛保护的丁烷四醇用于一般和有效地生产对映纯反式-1,2-二醇的合成和用途是值得注意的。这涉及羟基末端的选择性硅烷化、烷基化和缩醛化 (Dixon, Foster, Ley, & Reynolds, 1999).
锂烯醇醛醇反应:丁烷-2,3-二缩醛不对称的乙醇酸经过高效且高度非对映选择性的锂烯醇醛醇反应与芳香醛和脂肪醛反应。这在脱保护后产生对映纯的反式-2,3-二羟基酯 (Dixon, Ley, Polara, & Sheppard, 2001).
受保护的构件的连续流动合成:已经实现了使用流动化学微反应器合成丁烷-2,3-二缩醛保护的衍生物,并结合了固体负载的试剂和清除剂进行在线纯化。与批量工艺相比,这种方法以更高的产率产生 BDA 保护产物 (Carter, Baxendale, Pavey, & Ley, 2010).
外消旋和内消旋-2,3-丁二醇的分离:结构类似于丁烷-2,3-二基二乙酸酯的 2,3-丁二醇的二乙酸酯已被用于分离外消旋和内消旋形式的 2,3-丁二醇。此过程包括用乙酸酐酯化、纯化和转化回 2,3-丁二醇 (Utille & Boutron, 1999).
安全和危害
Butane-2,3-diyl diacetate is classified under the GHS07 hazard class . It has hazard statements H315, H335, and H319, indicating that it can cause skin irritation, respiratory irritation, and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes .
未来方向
While specific future directions for the study and application of Butane-2,3-diyl diacetate are not explicitly mentioned in the literature, the compound’s potential uses in chemical reactions and synthesis suggest areas for further exploration. For instance, its use in flow chemistry could be expanded, and its reactions could be studied in more detail .
属性
IUPAC Name |
3-acetyloxybutan-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-5(11-7(3)9)6(2)12-8(4)10/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSAAKSQXNXBML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70912146 | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butane-2,3-diyl diacetate | |
CAS RN |
1114-92-7 | |
| Record name | 2,3-Diacetoxybutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1114-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001114927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70912146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane-2,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.927 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


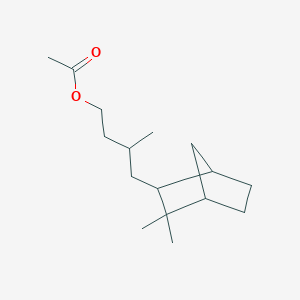
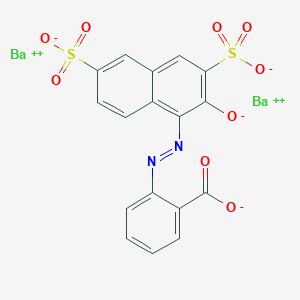
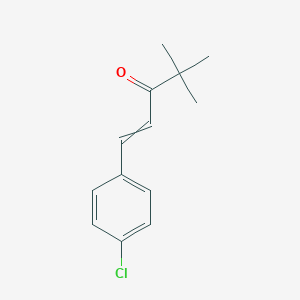
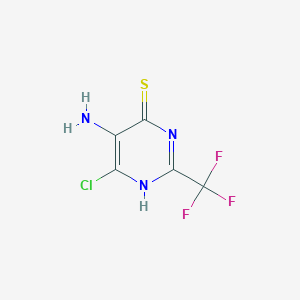
![Ethyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate](/img/structure/B75432.png)
